2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid
Description
2-(2-Isobutyl-1H-benzimidazol-1-yl)propanoic acid is a benzimidazole derivative characterized by an isobutyl substituent at the 2-position of the benzimidazole ring and a propanoic acid moiety linked via the nitrogen atom at the 1-position. Benzimidazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[2-(2-methylpropyl)benzimidazol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)8-13-15-11-6-4-5-7-12(11)16(13)10(3)14(17)18/h4-7,9-10H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBJTNCYZOPXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397785 | |
| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892241-05-3 | |
| Record name | 2-[2-(2-Methylpropyl)-1H-benzimidazol-1-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization via Mesylate Intermediates
A patent-published method (WO2013150545A2) describes the synthesis of benzimidazole derivatives through mesylate salt intermediates , which enhance stability during purification. For example:
- Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate (Formula 10) is synthesized by reacting a benzimidazole precursor with methanesulfonic acid in acetic acid.
- Subsequent ammonolysis with ammonium carbonate and hydrogen chloride gas in ethanol introduces the carbamimidoyl group, forming intermediates critical for downstream propanoic acid formation.
Table 1: Reaction Conditions for Mesylate Intermediate Formation
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclization | Methanesulfonic acid | Acetic acid | 55–65°C | 7 hr | 70–80% |
| Ammonolysis | NH₄CO₃, HCl gas | Ethanol | 25–35°C | 10 hr | 39–50% |
Catalytic Amidination and Propanoic Acid Formation
The conversion of cyano to amidine groups is achieved using calcium chloride and ammonia gas in ethanol, followed by hydrolysis to yield the propanoic acid moiety. Key steps include:
- Hydrochloric acid gas saturation in ethanol at -15°C to activate the nitrile group.
- Calcium chloride dihydrate as a Lewis acid to facilitate nucleophilic attack by ammonia.
Critical Insight : The use of calcium chloride over traditional catalysts (e.g., AlCl₃) improves reaction efficiency by reducing side products, as evidenced by HPLC purity increases from 70% to >95% after purification.
Purification and Crystallization Strategies
Solvent-Based Crystallization
Crude 2-(2-isobutyl-1H-benzimidazol-1-yl)propanoic acid is purified using acetonitrile or dichloromethane to isolate crystalline forms. For instance:
- Dissolving the mesylate salt in hot acetonitrile (50–60°C) and cooling to 25°C yields Form-I crystals with >99% purity.
- Dichloromethane-water partitioning removes polar impurities, enhancing the final product’s stability.
Table 2: Solvent Systems for Purification
| Solvent Combination | Purpose | Purity Improvement |
|---|---|---|
| Acetonitrile | Crystallization | 95.6% → 99.2% |
| Dichloromethane/Water | Partitioning | 80% → 93% |
Salt Formation for Enhanced Stability
Formulating mesylate or camphor sulfonate salts improves handling and storage. Example 17 in WO2013150545A2 details:
- Treating the free acid with (-)-camphor sulfonic acid in acetone to yield a crystalline salt.
- PXRD analysis confirms the distinct diffraction pattern of the salt, ensuring batch-to-batch consistency.
Mechanistic Insights and Optimization
Role of Lewis Acids in Cyclization
Calcium chloride facilitates the ammonolysis of nitriles to amidines by polarizing the C≡N bond, enabling nucleophilic attack by ammonia. This step is critical for introducing the carbamimidoyl group , a precursor to the propanoic acid functionality.
Solvent Effects on Reaction Kinetics
- Ethanol promotes proton transfer in ammonolysis due to its polarity and ability to stabilize ionic intermediates.
- Acetic acid accelerates cyclization by protonating the benzimidazole nitrogen, enhancing electrophilicity at the reaction site.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Key Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Mesylate Intermediate Route | High purity, scalable | Multi-step, expensive reagents | 39–50% |
| Direct Cyclization | Fewer steps | Low regioselectivity | 20–30% |
| Camphor Sulfonate Salt Formation | Improved stability | Requires chiral resolution | 60–70% |
Chemical Reactions Analysis
Types of Reactions
2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: N-oxide derivatives of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or sulfonated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole moiety, which is known for its biological activity. Its structure can be represented as follows:
- Molecular Formula : C14H18N2O2
- Molecular Weight : 250.31 g/mol
- LogP : 3.22 (indicating moderate lipophilicity)
Anti-inflammatory Properties
Research has indicated that 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid exhibits significant anti-inflammatory effects. It functions by inhibiting specific pathways involved in inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole compounds, including this acid, showed promising results in reducing inflammation markers in animal models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in developing new antibiotics.
Case Study : An investigation reported in Pharmaceutical Biology highlighted that derivatives of benzimidazole compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus .
Drug Formulation
The solid-state forms of this compound have been explored for their stability and bioavailability in drug formulations. The amorphous form of the compound has been shown to enhance solubility and absorption.
Research Findings : A patent application described processes for preparing stable amorphous forms of the compound, which are beneficial for pharmaceutical compositions . These formulations can improve patient compliance due to better dosing flexibility.
Synthesis Techniques
Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions starting from readily available precursors.
Derivatives and Analogues
Research into analogues of this compound has revealed enhanced biological activities. Modifications at the benzimidazole ring or the propanoic acid side chain have led to compounds with improved pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural nucleotides, allowing the compound to bind to DNA or RNA and interfere with their function. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Substituent Effects on the Benzimidazole Core
- The propanoic acid group may confer pH-dependent solubility and enable salt formation for improved bioavailability.
- 2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic acid (3a): Features an amino-linked methyl group to the benzimidazole core, coupled with a propanoic acid chain. This structure enhances hydrogen-bonding capacity, improving water solubility compared to the isobutyl variant .
Acidic Side Chain Modifications
- Propanoic acid derivatives (e.g., 3a-d in ) exhibit variable solubility: Solubility: All compounds are insoluble in common organic solvents but soluble in polar solvents (water, DMSO, DMF) due to ionizable carboxylic acid groups . pKa: For 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid, the predicted pKa of 3.36 suggests moderate acidity, comparable to other carboxylic acid-containing benzimidazoles.
Physicochemical Properties
*Estimated properties based on analogs.
Biological Activity
2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid is a chemical compound notable for its unique structure, which includes a benzimidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N2O2, with a molecular weight of 246.31 g/mol. Its structure features an isobutyl group attached to a benzimidazole ring, contributing to its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.31 g/mol |
| Solubility | Varies with form |
| Chemical Class | Benzimidazole Derivative |
The exact mechanism of action for this compound remains largely unknown. However, preliminary studies suggest that it may interact with specific biological targets, possibly affecting cellular pathways related to inflammation and cancer proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial studies have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
- Anticancer Potential : The compound has been explored for its potential to inhibit cancer cell growth, with studies indicating possible cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
-
Antimicrobial Efficacy :
- A study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibacterial agent.
-
Cytotoxicity Against Cancer Cells :
- In vitro studies on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.
-
Inflammation Modulation :
- Research investigating the anti-inflammatory effects revealed that the compound could reduce pro-inflammatory cytokine levels in cultured immune cells, indicating its utility in managing inflammatory conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Benzimidazole Core : Synthesized by condensing o-phenylenediamine with carboxylic acids under acidic conditions.
- Introduction of Isobutyl Group : Achieved through alkylation reactions using isobutyl halides.
- Attachment of Propanoic Acid Moiety : Finalized through coupling reactions to yield the target compound.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2-butyl-1H-benzimidazol-1-YL)propanoic acid | C14H19N2O2 | Similar structure; potential for similar biological activity |
| Benzimidazole derivatives | Varied | Known for diverse pharmacological activities |
| Propanoic acid derivatives | Varied | Commonly used in pharmaceuticals; anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Isobutyl-1H-benzimidazol-1-YL)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling benzimidazole derivatives with propanoic acid precursors. Key steps include regioselective alkylation and acid-catalyzed cyclization. Optimization can be achieved by varying catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients. Process simulation tools (e.g., Aspen Plus) can model reaction kinetics and thermodynamics to identify optimal conditions . Structural analogs in highlight the importance of crystallographic validation post-synthesis to confirm regiochemistry .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substitution patterns on the benzimidazole ring and propanoic acid chain. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity. X-ray crystallography, as demonstrated in , is essential for resolving steric effects of the isobutyl group and verifying spatial orientation . NIST databases ( ) provide reference spectral data for benchmarking experimental results .
Q. How should researchers evaluate the compound's stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. High-performance liquid chromatography (HPLC) monitors impurity profiles, while thermogravimetric analysis (TGA) evaluates thermal stability. emphasizes storing the compound in inert atmospheres (argon) at -20°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational models predict the compound's interactions in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to target proteins, such as enzymes with benzimidazole-binding pockets. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. underscores aligning computational hypotheses with established biochemical frameworks (e.g., enzyme inhibition mechanisms) to validate predictions .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Meta-analyses should standardize variables (e.g., cell lines, assay protocols) to isolate confounding factors. For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability assays (e.g., PAMPA vs. Caco-2). recommends triangulating data via orthogonal methods (e.g., SPR for binding kinetics alongside cellular assays) .
Q. How to design experiments to elucidate the compound's metabolic pathways?
- Methodological Answer : Radiolabeled isotope tracing (¹⁴C at the propanoic acid moiety) paired with LC-MS/MS identifies phase I/II metabolites. Hepatocyte incubation studies (human/rat) assess species-specific metabolism. emphasizes iterative hypothesis testing, such as CYP450 inhibition assays, to map enzymatic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
